Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate
Overview
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other conditions.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.Scientific Research Applications
Synthesis and Chemical Transformations
Regioselective Synthesis : Ethyl 1,2,4-triazine-5-carboxylates were synthesized through a regioselective process involving N,N-dimethylaminomethylene or ethoxymethylenehydrazones with ammonium acetate in acetic acid, demonstrating a high regioselectivity by avoiding the production of regioisomers (6-carboxylates) (Ohsumi & Neunhoeffer, 1992).
Chemical Transformations : Ethyl N-[5′-(3′-methylmercapto-6′-ethoxycarbonyl)-1′,2′,4′-triazinyl]-3-methylmercapto-5-oxo-1,2,4-triazine-6-carboxylate underwent various chemical transformations, yielding a series of ethyl 5-substituted amine-3-methylmercapto-1,2,4-triazine-6-carboxylates. This process showcased the compound's reactivity towards different aromatic amines, demonstrating its potential in synthesizing diverse triazine derivatives (Cai, 1985).
Antimicrobial Applications
Antimicrobial Assessment : Ethyl 1-aminotetrazole-5-carboxylate derivatives, including those related to the triazine structure, were evaluated for their antimicrobial properties. This research highlights the potential use of triazine derivatives in developing new antimicrobial agents, suggesting a broader application of these compounds in pharmaceutical and biological research (Taha & El-Badry, 2010).
Advanced Material Synthesis
Novel Heterocyclic Compounds : The synthesis of novel 6-azapteridines and oxazinotriazines from bifunctional 1,2,4-triazines showcased the versatility of ethyl 5-amino-1,2,4-triazine-6-carboxylates in generating new heterocyclic systems. This innovative approach may lead to the development of advanced materials with unique properties, applicable in various scientific and industrial fields (Wamhoff & Tzanova, 2003).
Environmental and Biological Implications
Sulfur Source for Bacteria : Research on s-triazine herbicides, including compounds structurally related to ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate, revealed that certain bacteria can utilize these compounds as a sole sulfur source. This finding is significant for understanding the environmental degradation of triazine-based herbicides and their interaction with microbial life (Cook & Hütter, 1982).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to consult scientific literature or databases dedicated to chemical information. If you have a different compound or a more specific question in mind, feel free to ask!
properties
IUPAC Name |
ethyl 3-methylsulfanyl-5-oxo-4H-1,2,4-triazine-6-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c1-3-13-6(12)4-5(11)8-7(14-2)10-9-4/h3H2,1-2H3,(H,8,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVODHNQSZJASHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(NC1=O)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294577 | |
Record name | Ethyl 3-(methylsulfanyl)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate | |
CAS RN |
31143-85-8 | |
Record name | 31143-85-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 31143-85-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-(methylsulfanyl)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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